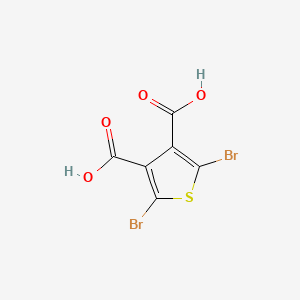

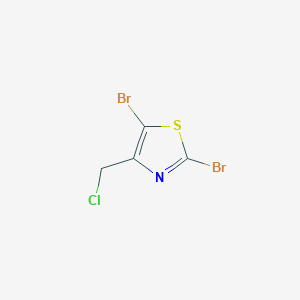

2,5-二溴噻吩-3,4-二羧酸

描述

2,5-Dibromothiophene-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H2Br2O4S . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .

Synthesis Analysis

The synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid involves the use of bromine in acetic acid at 20℃ for 12 hours . The reaction begins with thiophene-3,4-dicarboxylic acid, which is then treated with bromine .Molecular Structure Analysis

The molecular structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid is characterized by the presence of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and carboxylic acid groups at the 3 and 4 positions . The molecular weight of the compound is 329.95 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid include a molecular weight of 329.95 g/mol . It has a topological polar surface area of 103 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound is a solid at room temperature .科学研究应用

Use in Bio-based Production of Dicarboxylic Acids

- Scientific Field: Applied Microbiology and Biotechnology .

- Application Summary: Dicarboxylic acids are widely used in fine chemical and food industries as well as the monomer for polymerisation of high molecular material . Given the problems of environmental contamination and sustainable development faced by traditional production of dicarboxylic acids based on petrol, new approaches such as bio-based production of dicarboxylic acids drew more attentions .

- Methods of Application: The yeast, Saccharomyces cerevisiae, was regarded as an ideal organism for bio-based production of dicarboxylic acids with high tolerance to acidic and hyperosmotic environments, robust growth using a broad range of substrates, great convenience for genetic manipulation, stable inheritance via sub-cultivation, and food compatibility .

- Results or Outcomes: The production of major dicarboxylates via S. cerevisiae was concluded and the challenges and opportunities facing were discussed .

Use in Synthesis of New Conjugated Azomethines

- Scientific Field: Organic Chemistry .

- Application Summary: 2,5-Dibromothiophene-3,4-dicarboxylic acid is used in the one-step condensation of the 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester with five dialdehydes .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Use in Organic Electronic Materials & Functional Supramolecular Chemistry

- Scientific Field: Organic Electronics and Supramolecular Chemistry .

- Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its congeners have fully-fledged due to their inimitable architecture, which can be treated as sulfur atom bridging 2,2′-bithiophenes . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Use in Organic Electronic Materials & Functional Supramolecular Chemistry

- Scientific Field: Organic Electronics and Supramolecular Chemistry .

- Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its congeners have fully-fledged due to their inimitable architecture, which can be treated as sulfur atom bridging 2,2′-bithiophenes . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

属性

IUPAC Name |

2,5-dibromothiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIZHQMCEKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586291 | |

| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromothiophene-3,4-dicarboxylic acid | |

CAS RN |

190723-12-7 | |

| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)

![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)